molecular formula C7H4ClF3N2O2 B071698 4-Chloro-2-nitro-5-(trifluoromethyl)aniline CAS No. 167415-22-7

4-Chloro-2-nitro-5-(trifluoromethyl)aniline

Cat. No. B071698
M. Wt: 240.57 g/mol
InChI Key: HLEWKRQSGSZHGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-Chloro-2-nitro-5-(trifluoromethyl)aniline” is a chemical compound with the molecular formula C7H4ClF3N2O2 and a molecular weight of 240.57 . It is a light yellow to yellow powder or crystals .

Scientific Research Applications

Chemical Synthesis and Reactivity

4-Chloro-2-nitro-5-(trifluoromethyl)aniline is utilized in synthetic chemistry for the preparation of various derivatives, demonstrating its significance in chemical reactions. For instance, it participates in the anilino-dechlorination of 4-chloro-3,5-dinitrobenzotrifluoride, leading to the formation of N-(2,6-Dinitro-4-trifluoromethylphenyl)aniline derivatives. The reaction kinetics are influenced by substituents on the aniline ring, showcasing the compound's reactivity and potential for creating a range of chemical products (Al-Howsaway et al., 2007).

Spectroscopic Studies

Spectroscopic techniques are vital in understanding the properties of 4-Chloro-2-nitro-5-(trifluoromethyl)aniline. A detailed spectroscopic investigation using Fourier Transform Infrared (FT-IR) and Raman spectra has been conducted to explore the vibrational, structural, and electronic characteristics of the compound. Such studies reveal the influence of substituent groups on the molecular properties and provide insights into the electronic and thermodynamic aspects, aiding in the development of materials with specific properties (Saravanan et al., 2014).

Environmental Degradation

Research into the environmental degradation of nitroaromatic compounds similar to 4-Chloro-2-nitro-5-(trifluoromethyl)aniline has highlighted microbial pathways capable of breaking down these persistent pollutants. Studies on 2-chloro-4-nitroaniline degradation by microbial strains like Geobacter sp. and Thauera aromatica offer a glimpse into potential bioremediation strategies. These findings underscore the importance of understanding the biodegradability of chemical compounds and their impact on environmental health (Duc, 2019).

Nonlinear Optical (NLO) Materials

The study of 4-Chloro-2-nitro-5-(trifluoromethyl)aniline and its derivatives extends into the field of nonlinear optical materials. Vibrational analysis and theoretical density functional theory (DFT) computations have been employed to assess the NLO properties of these compounds. These research efforts are critical for advancing the development of materials with potential applications in optical switching, telecommunications, and information processing (Revathi et al., 2017).

Analytical Method Development

In the realm of analytical chemistry, 4-Chloro-2-nitro-5-(trifluoromethyl)aniline serves as a reagent in developing methods for detecting substances in various samples. For example, its use in spectrophotometric methods for determining residual chlorine in water showcases its utility in environmental monitoring and public health. By coupling with phenoxazine, it aids in the sensitive and rapid detection of residual chlorine, demonstrating the compound's versatility in analytical applications (Al-Okab & Syed, 2008).

properties

IUPAC Name

4-chloro-2-nitro-5-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF3N2O2/c8-4-2-6(13(14)15)5(12)1-3(4)7(9,10)11/h1-2H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLEWKRQSGSZHGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1N)[N+](=O)[O-])Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90372203
Record name 4-Chloro-2-nitro-5-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90372203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-nitro-5-(trifluoromethyl)aniline

CAS RN

167415-22-7
Record name 4-Chloro-2-nitro-5-(trifluoromethyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=167415-22-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2-nitro-5-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90372203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 3-acetamido-6-chloro-4-nitrobenzotrifluoride (780 mg, 2.76 mmol) in concentrated HCl (3 mL) was refluxed overnight and it was extracted by ethyl acetate (2×3 mL). The extract was dried over Mg2SO4 and evaporated to give 517 mg (78%) of 3-amino-6-chloro-4-nitrobenzotrifluoride. 1H NMR (CDCl3): δ6.205 (s, 2H); 7.206 (s, 1H); 8.263 (s, 1H).
Quantity
780 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One

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